molecular formula C19H12Cl2F2N2O2 B2847359 5-chloro-1-(3-chlorobenzyl)-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide CAS No. 338977-40-5

5-chloro-1-(3-chlorobenzyl)-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Cat. No.: B2847359
CAS No.: 338977-40-5
M. Wt: 409.21
InChI Key: BHKADTLDFDQQEV-UHFFFAOYSA-N
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Description

5-chloro-1-(3-chlorobenzyl)-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C19H12Cl2F2N2O2 and its molecular weight is 409.21. The purity is usually 95%.
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Scientific Research Applications

Synthesis and SAR in Medicinal Chemistry

Research has been conducted on the synthesis and structure-activity relationship (SAR) of derivatives related to the specified compound, particularly in the context of their potential as human CB1 inverse agonists. These studies involve modifications of the pyridine structure to enhance potency and selectivity, indicating its application in developing therapeutic agents targeting the endocannabinoid system (Meurer et al., 2005).

Crystal Structure and Physicochemical Studies

Another application is in the exploration of electronic properties and interaction landscapes of N-(chlorophenyl)pyridinecarboxamides, demonstrating the significance of structural isomerism and hydrogen bonding in determining the physicochemical characteristics of such compounds. This research has implications for the design of materials with specific electronic properties (Gallagher et al., 2022).

Antimicrobial Activity

The compound's framework has been utilized in synthesizing new pyridothienopyrimidines and pyridothienotriazines, with some derivatives evaluated for their antimicrobial activities. This suggests its application in developing new antimicrobial agents (Abdel-rahman et al., 2002).

Polymer Science

In polymer science, the structural motif of the compound has been incorporated into new polyamides, demonstrating the synthesis and characterization of polymers containing the pyridyl moiety. This research highlights the compound's relevance in the development of novel materials with specific thermal and solubility properties (Faghihi & Mozaffari, 2008).

Synthesis of Heterocycles

The chemical structure of the compound serves as a foundation for generating polysubstituted 2-pyridinecarboxylic acid derivatives and facilitating the synthesis of various heterocycles. This indicates its utility in organic synthesis and the design of compounds with potential biological activities (Dubois et al., 1996).

Properties

IUPAC Name

5-chloro-1-[(3-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2F2N2O2/c20-13-3-1-2-11(6-13)9-25-10-12(7-15(21)19(25)27)18(26)24-17-5-4-14(22)8-16(17)23/h1-8,10H,9H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKADTLDFDQQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(C=C(C2=O)Cl)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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